N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide
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Overview
Description
N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide is a chemical compound with a unique structure that includes a triazole ring, an oxamide group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide typically involves multistep reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and oxamide-containing molecules. Examples include:
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide .
Uniqueness
N’-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
77976-42-2 |
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Molecular Formula |
C12H14N6O2 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C12H14N6O2/c13-10-9(6-15-12(20)11(14)19)16-17-18(10)7-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H2,14,19)(H,15,20) |
InChI Key |
UAJLHQQQVYPAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)CNC(=O)C(=O)N)N |
Origin of Product |
United States |
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